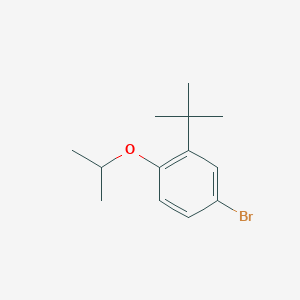

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene

Description

Contextualization of Aryl Bromides and Hindered Ethers in Modern Organic Synthesis

Aryl bromides are a cornerstone of contemporary organic synthesis, prized for their versatility as precursors in a multitude of chemical transformations. Current time information in Pasuruan, ID. The carbon-bromine bond, being weaker than a carbon-chlorine bond, allows for a greater reactivity, making aryl bromides ideal substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. orgsyn.org These reactions are fundamental in the construction of complex molecular architectures. The bromine atom also serves as a good leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. Current time information in Pasuruan, ID.

Sterically hindered ethers, characterized by bulky alkyl groups attached to the ether oxygen, present a distinct set of synthetic challenges and possess unique chemical properties. Traditional methods for ether synthesis, like the Williamson ether synthesis, are often inefficient for preparing these compounds due to competing elimination reactions. lookchem.com However, the development of alternative strategies, including electrochemical methods, has opened new avenues for their synthesis. cymitquimica.comnist.gov The steric bulk in these ethers can confer increased stability and influence the conformational preferences of the molecule, which can be critical in the design of specialized materials and pharmacologically active compounds.

Significance of Multifunctionalized Benzene (B151609) Derivatives in Chemical Sciences

Multifunctionalized benzene derivatives, which bear several different substituent groups, are of immense importance across the chemical sciences. chemicalbook.comnih.gov The specific nature, number, and relative positions of these substituents on the benzene ring dictate the molecule's electronic properties, reactivity, and three-dimensional shape. This, in turn, governs its utility in various applications. For instance, in pharmaceutical development, the precise arrangement of functional groups is crucial for achieving high binding affinity and selectivity to a biological target. chemicalbook.com In materials science, the properties of polymers and organic electronic materials can be finely tuned by incorporating multifunctionalized aromatic units. orgsyn.orgbldpharm.com

Structural and Positional Isomerism in Isopropoxybenzene (B1215980) Chemistry

Structural and positional isomerism plays a critical role in defining the properties and reactivity of substituted isopropoxybenzenes. The arrangement of the bromo, tert-butyl, and isopropoxy groups on the benzene ring in 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is just one of several possibilities. Each positional isomer will exhibit distinct physical and chemical characteristics. For example, the steric hindrance around the isopropoxy group and the electronic influence of the bromine atom will vary depending on their relative positions (ortho, meta, or para). This variation in structure can significantly impact the molecule's reactivity in subsequent chemical transformations and its interaction with other molecules. The study of these isomers is crucial for understanding structure-activity relationships and for the rational design of molecules with specific properties.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 223768-39-6, 1369855-94-6 | C₁₃H₁₉BrO | Bromo at C4, tert-butyl at C2, isopropoxy at C1 |

| 1-Bromo-4-tert-butylbenzene | 3972-65-4 | C₁₀H₁₃Br | Bromo at C1, tert-butyl at C4 |

| 2-Bromo-4-tert-butylphenol (B1265803) | 2198-66-5 | C₁₀H₁₃BrO | Bromo at C2, tert-butyl at C4, hydroxyl at C1 |

| 4-Bromo-2-fluoro-1-isopropoxybenzene | 202865-80-3 | C₉H₁₀BrFO | Bromo at C4, fluoro at C2, isopropoxy at C1 |

Note on CAS Numbers: It is noteworthy that two CAS numbers, 223768-39-6 and 1369855-94-6, have been associated with this compound. cymitquimica.com This may indicate different suppliers or batches, and researchers should verify the specific product information.

Overview of Current Research Trends and Unaddressed Challenges Pertinent to this compound

Current research involving highly substituted and sterically hindered benzene derivatives like this compound is largely focused on their application as building blocks in the synthesis of more complex molecules. The presence of the reactive bromo group allows for its use in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The bulky tert-butyl and isopropoxy groups can act as directing groups in certain reactions and can also impart desirable physical properties, such as solubility and stability, to the final products.

Despite its potential, the synthesis and application of this compound are not without challenges. A primary obstacle is the inherent steric hindrance, which can significantly lower reaction rates and yields in both its synthesis and subsequent transformations. The synthesis of this compound typically involves the etherification of the corresponding phenol, a reaction that can be sluggish due to the bulky substituents. cymitquimica.com Furthermore, developing selective and efficient methods for further functionalization of the aromatic ring, without disturbing the existing substituents, remains an area of active research. Overcoming these challenges is key to unlocking the full potential of this and related multifunctionalized aromatic compounds.

Scope and Methodological Framework of the Proposed Research on this compound

Future research on this compound should be directed towards addressing the aforementioned challenges and expanding its synthetic utility. A key area of investigation would be the development of novel catalytic systems that can efficiently mediate reactions involving this sterically demanding substrate. This could include the exploration of advanced palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands for cross-coupling reactions, or the development of new methods for directed C-H functionalization.

A proposed methodological framework would involve:

Optimization of Synthesis: A systematic study to optimize the synthesis of this compound, focusing on improving yields and reducing reaction times. This could involve screening different bases, solvents, and reaction conditions for the etherification of 2-bromo-4-tert-butylphenol.

Exploration of Cross-Coupling Reactions: A comprehensive investigation into the reactivity of this compound in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). This would establish its utility as a versatile building block.

Directed C-H Functionalization Studies: Investigating the potential for regioselective C-H functionalization of the aromatic ring, guided by the existing substituents. This could lead to the synthesis of novel, highly functionalized aromatic compounds that would be difficult to access through traditional methods.

Physicochemical Property Characterization: A thorough characterization of the physical and chemical properties of newly synthesized derivatives to understand the impact of the introduced functional groups.

By pursuing these research avenues, a deeper understanding of the chemistry of this compound can be achieved, paving the way for its application in the development of new materials and biologically active molecules.

Detailed Research Findings

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common route involves the bromination of 4-tert-butylphenol (B1678320), followed by the etherification of the resulting 2-bromo-4-tert-butylphenol.

A typical synthesis procedure is as follows:

Bromination of 4-tert-butylphenol: 4-tert-butylphenol is reacted with bromine in a suitable solvent mixture, such as chloroform (B151607) and carbon tetrachloride, at low temperatures to yield 2-bromo-4-tert-butylphenol.

Etherification of 2-bromo-4-tert-butylphenol: The resulting 2-bromo-4-tert-butylphenol is then reacted with isopropyl bromide in the presence of a base, such as potassium carbonate, in a solvent like acetone (B3395972) under heating to produce this compound. cymitquimica.com

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |

| 4-tert-butylphenol | Bromine | Chloroform/Carbon Tetrachloride, 0 °C | 2-bromo-4-tert-butylphenol | Quantitative | |

| 2-bromo-4-tert-butylphenol | Isopropyl bromide | Potassium carbonate, acetone, heating (48h) | This compound | 95% | cymitquimica.com |

The physical and chemical properties of this compound are available from various chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₃H₁₉BrO |

| Molecular Weight | 271.19 g/mol |

| CAS Number | 223768-39-6, 1369855-94-6 |

| PSA (Polar Surface Area) | 9.23 Ų |

| LogP | 4.53 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19BrO |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

4-bromo-2-tert-butyl-1-propan-2-yloxybenzene |

InChI |

InChI=1S/C13H19BrO/c1-9(2)15-12-7-6-10(14)8-11(12)13(3,4)5/h6-9H,1-5H3 |

InChI Key |

AUQSCPSGMYWUQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Tert Butyl 1 Isopropoxybenzene

Strategic Design of Precursor Molecules for Direct Functionalization

A primary strategy for synthesizing the target compound involves the sequential functionalization of a phenol backbone. This approach begins with the synthesis of a halogenated phenol intermediate, which is then derivatized to form the final ether.

The synthesis of the key intermediate, 2-Bromo-4-(tert-butyl)phenol, is typically achieved through the electrophilic bromination of 4-(tert-butyl)phenol. The hydroxyl (-OH) and tert-butyl groups on the starting material direct the incoming electrophile (bromine). The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the bulky tert-butyl group, bromination occurs selectively at one of the ortho positions.

A common laboratory procedure involves dissolving 4-tert-butyl-phenol in a solvent mixture and adding bromine dropwise at a controlled temperature, often 0°C, to manage the reaction's exothermicity and prevent over-bromination. The reaction proceeds until a slight coloration persists, indicating a small excess of bromine. The mixture is then worked up to isolate the desired 2-bromo-4-(tert-butyl)phenol, which serves as the direct precursor for the subsequent etherification step.

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-tert-butyl-phenol | Bromine (Br₂) | Chloroform (B151607)/Carbon tetrachloride | 0°C | Quantitative |

Subsequent derivatization involves the etherification of the phenolic hydroxyl group.

The formation of the ether bond is commonly accomplished via the Williamson ether synthesis. scienceinfo.comwikipedia.org This reaction involves the deprotonation of the phenol intermediate, 2-Bromo-4-(tert-butyl)phenol, to form a more nucleophilic phenoxide ion. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used for this deprotonation. The resulting phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the desired ether. scienceinfo.comwikipedia.orgchemistrytalk.org

The choice of solvent is crucial; polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often used as they can solvate the cation of the base without hindering the nucleophilicity of the phenoxide. scienceinfo.comchemistrytalk.org The reaction is subject to steric hindrance, a factor that will be discussed in more detail in section 2.2.2.

Regioselective Synthesis via Directed Ortho-Metalation and Electrophilic Substitution

Achieving high regioselectivity is paramount in the synthesis of polysubstituted aromatics. This can be accomplished through careful control of electrophilic substitution reactions or by employing powerful directing groups in ortho-metalation strategies.

As described in section 2.1.1, the bromination of 4-(tert-butyl)phenol is highly regioselective due to the directing effects of the existing substituents. However, in substrates where multiple positions are activated, over-bromination can occur. mdpi.com To enhance regioselectivity for mono-bromination, various protocols have been developed. These include the use of milder brominating agents, such as N-Bromosuccinimide (NBS), or employing catalytic systems that control the delivery of the electrophile. nih.gov For phenols, reaction conditions such as temperature, solvent, and the choice of catalyst can be fine-tuned to favor the formation of a specific isomer. For instance, methods using KBr with an oxidizing agent can provide an efficient and selective route to bromophenols under mild conditions. mdpi.com The steric bulk of the tert-butyl group plays a significant role in directing the bromination to the less hindered ortho position, making the synthesis of the 2-bromo isomer highly efficient.

The Williamson ether synthesis, while versatile, faces limitations when bulky substituents are present on either the nucleophile or the electrophile. chemistrytalk.org The mechanism follows an Sₙ2 pathway, where the nucleophile performs a backside attack on the carbon atom bearing the leaving group. scienceinfo.comwikipedia.org

| Pathway | Mechanism | Reactants | Product | Favored By |

|---|---|---|---|---|

| Substitution (Sₙ2) | Bimolecular Nucleophilic Substitution | Phenoxide + Isopropyl halide | Aryl isopropyl ether | Less hindered substrates, good nucleophile/poor base |

| Elimination (E2) | Bimolecular Elimination | Phenoxide + Isopropyl halide | Propene + Phenol | Sterically hindered substrates, strong/bulky base chemistrytalk.org |

To favor the Sₙ2 pathway, reaction conditions can be optimized. Using a less hindered base, lower reaction temperatures, and a good leaving group on the alkyl halide (I > Br > Cl) can increase the yield of the ether product.

An alternative regioselective strategy is Directed Ortho-Metalation (DoM). In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile. For example, 2-(tert-butyl)-1-isopropoxybenzene could theoretically be synthesized first, where the isopropoxy group could act as a DMG to direct lithiation to the 4-position, followed by quenching with a bromine source like Br₂ or C₂Br₂Cl₄ to install the bromine atom with high regioselectivity.

Multi-Step Convergent and Divergent Synthetic Routes

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in a later step. For 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene, a convergent approach could involve synthesizing 2-(tert-butyl)-1-isopropoxybenzene first and then performing a regioselective bromination. This route would start with the etherification of 2-(tert-butyl)phenol followed by bromination. The combined activating and ortho-, para-directing effects of the isopropoxy group and the ortho-directing tert-butyl group would strongly favor bromination at the C4 position (para to the isopropoxy group).

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of related structures. A possible divergent route could start from 4-bromo-2-(tert-butyl)phenol. This versatile intermediate could then be reacted with various alkylating agents to produce a library of different ethers, with the synthesis of this compound being just one target.

| Route Type | Key Steps | Advantages | Potential Challenges |

|---|---|---|---|

| Linear | 1. Bromination of 4-(tert-butyl)phenol 2. Etherification of 2-Bromo-4-(tert-butyl)phenol | Straightforward, well-established reactions. | Potential for E2 side-products in etherification. |

| Convergent | 1. Etherification of 2-(tert-butyl)phenol 2. Regioselective bromination | Potentially higher overall yield. | Requires control of regioselectivity in the final bromination step. |

| Divergent | 1. Synthesis of 4-bromo-2-(tert-butyl)phenol 2. Reaction with various electrophiles | Efficient for creating a library of related compounds from a common intermediate. | Not the most direct route if only one target is desired. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-(tert-butyl)phenol |

| 4-(tert-butyl)phenol |

| Bromine |

| Chloroform |

| Carbon tetrachloride |

| Sodium hydride |

| Potassium carbonate |

| 2-bromopropane |

| 2-iodopropane (B156323) |

| Acetonitrile |

| N,N-dimethylformamide |

| Propene |

| N-Bromosuccinimide |

| Potassium bromide |

| n-butyllithium |

| 2-(tert-butyl)phenol |

Exploration of Protecting Group Strategies for Selective Functionalization

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, thereby enabling chemoselectivity in subsequent reactions. wikipedia.org In the context of synthesizing substituted phenols, protecting the hydroxyl group is a common strategy to control electrophilic aromatic substitution and other transformations.

For a precursor to this compound, such as 2-(tert-butyl)phenol, the hydroxyl group can be protected to direct subsequent bromination to the desired para-position. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Common protecting groups for phenols include ethers, esters, and silyl ethers. wikipedia.orgnih.gov For instance, converting the phenol to its isopropoxy ether not only serves as the final desired functional group but also acts as a protecting group that directs the bromination. The bulky tert-butyl and isopropoxy groups sterically hinder the ortho-positions, favoring the introduction of the bromine atom at the less hindered para-position.

Recent studies have shown that bulky protecting groups like triisopropylsilyl (TIPS) can enhance para-selectivity in C-H functionalization reactions of phenols. ccspublishing.org.cn This strategy could be adapted for the synthesis of this compound by first protecting 2-(tert-butyl)phenol with a bulky silyl group, followed by bromination and then deprotection and etherification.

Table 1: Comparison of Protecting Groups for Phenols

| Protecting Group | Introduction Reagents | Cleavage Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isopropyl ether | 2-Iodopropane, Base (e.g., K2CO3) | Strong acid (e.g., HBr, BBr3) | Stable to many reagents | Harsh cleavage conditions |

| Acetyl (Ac) | Acetic anhydride, Pyridine | Base (e.g., NaHCO3) or Acid | Easily introduced and removed | Labile to nucleophiles and strong acids/bases |

| Benzyl (Bn) | Benzyl bromide, Base | Hydrogenolysis (H2, Pd/C) | Stable to many reagents, orthogonal cleavage | Can be difficult to remove in complex molecules |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | Fluoride source (e.g., TBAF), Acid | Stable to many non-acidic reagents | Labile to acid |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in organic synthesis, including increased efficiency, selectivity, and sustainability. acs.org Transition metal-catalyzed reactions and green chemistry principles are particularly relevant to the synthesis of functionalized aromatic compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Halide Formation (General relevant methods for similar structures)

Transition metal catalysis plays a pivotal role in the formation of carbon-halogen bonds, providing milder and more selective alternatives to traditional halogenation methods. acs.orgnih.gov While direct bromination of activated aromatic rings like phenols can often be achieved without a catalyst, transition metal-catalyzed methods are crucial for the halogenation of less reactive substrates or when high regioselectivity is required.

Palladium-catalyzed reactions, for example, are widely used for the formation of aryl halides. researchgate.net These methods often involve the use of a palladium catalyst in the presence of a halide source and an oxidant. The catalytic cycle typically involves C-H activation or transmetalation followed by reductive elimination to form the C-Br bond.

Although the direct synthesis of this compound via a transition metal-catalyzed C-H bromination is not explicitly detailed in the search results, the principles of these reactions are applicable. For instance, a directed C-H bromination of a 2-(tert-butyl)-1-isopropoxybenzene precursor could potentially be achieved with high selectivity using a suitable directing group and a transition metal catalyst.

Table 2: Examples of Transition Metal-Catalyzed Aryl Bromination

| Catalyst System | Substrate Type | Halogen Source | Key Features |

|---|---|---|---|

| Pd(OAc)2 / Ligand | Arenes with directing groups | N-Bromosuccinimide (NBS) | High regioselectivity, mild conditions |

| Ru(bpy)3Cl2 / Visible Light | Phenols, Alkenes | CBr4 or NaBr | Photocatalytic, environmentally friendly beilstein-journals.orgnih.gov |

| Cu(I) or Cu(II) salts | Aryl boronic acids | N-Bromosuccinimide (NBS) | Sandmeyer-type reaction alternative |

Green Chemistry Principles in Synthetic Route Design and Optimization (e.g., solvent-free, photocatalytic methods)

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comtandfonline.com In the context of synthesizing this compound, applying these principles can lead to more sustainable and environmentally friendly synthetic routes.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact. mdpi.comorganic-chemistry.org

Catalysis: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. tandfonline.comrsc.org This reduces energy consumption and waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. mdpi.com

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful green tool in organic synthesis. beilstein-journals.orgnih.gov For the bromination of phenols, photocatalytic methods using catalysts like Ru(bpy)3Cl2 can generate bromine in situ under mild conditions, avoiding the use of hazardous elemental bromine. beilstein-journals.orgnih.gov These reactions can often be performed in environmentally friendly solvents like acetonitrile. beilstein-journals.orgnih.gov

For the synthesis of this compound, a greener approach might involve the photocatalytic bromination of 2-(tert-butyl)-1-isopropoxybenzene. This would avoid the use of harsh reagents and could potentially be performed under milder conditions than traditional electrophilic bromination methods.

Elucidation of Reactivity and Transformational Chemistry of 4 Bromo 2 Tert Butyl 1 Isopropoxybenzene

The chemical behavior of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is dictated by its two primary functional groups: the aryl bromide moiety and the isopropoxy ether group. The aryl bromide is a key handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The isopropoxy group, while generally stable, can undergo reactions such as ether cleavage under specific, typically acidic, conditions.

Cross-Coupling Reactivity of the Aryl Bromide Moiety

The bromine atom on the aromatic ring makes this position susceptible to oxidative addition by late transition metals, particularly palladium(0) complexes. This is the initiating step for a host of powerful bond-forming reactions.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Stille, Sonogashira, Heck)

These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or boronate ester (R-B(OR)₂). youtube.com The general mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. youtube.com Following this, transmetalation with the activated boronic acid and subsequent reductive elimination would yield the coupled product, 4-R-2-(tert-butyl)-1-isopropoxybenzene, and regenerate the Pd(0) catalyst. nih.gov The reaction is highly versatile and tolerant of many functional groups. nih.gov

Stille Coupling: In a Stille reaction, the coupling partner for the aryl bromide is an organotin compound (organostannane, R-Sn(Alkyl)₃). google.comsigmaaldrich.com The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. google.com Stannanes are air- and moisture-stable, but their toxicity is a significant drawback. sigmaaldrich.com

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling would be employed, reacting this compound with a terminal alkyne (R-C≡CH). researchgate.netnih.gov This reaction is typically co-catalyzed by palladium and a copper(I) salt. nih.govgoogle.com The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. researchgate.net Copper-free versions of this reaction have also been developed. researchgate.net

Heck Reaction: The Heck reaction would form a new carbon-carbon bond by coupling the aryl bromide with an alkene (olefin) in the presence of a palladium catalyst and a base. lookchem.com The reaction typically results in the arylation of the alkene at the less substituted carbon, yielding a substituted styrene (B11656) derivative with a high preference for the trans isomer. lookchem.combldpharm.com

Formation of Carbon-Heteroatom Bonds (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

These methods allow for the direct formation of bonds between the aromatic ring and nitrogen or oxygen nucleophiles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the synthesis of arylamines from this compound and a primary or secondary amine (R¹R²NH). pressbooks.pubavantorsciences.com The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product. pressbooks.pub The choice of phosphine (B1218219) ligand is critical for the success and scope of the reaction. sigmaaldrich.com

Chan-Lam Coupling: As an alternative to palladium-based methods, the Chan-Lam coupling utilizes a copper catalyst to form C-N or C-O bonds. libretexts.orgrsc.org It typically couples an arylboronic acid with an amine or alcohol. rsc.org However, variations using aryl halides are also known, often resembling the Ullmann condensation. In a potential application, this compound could be coupled with an amine or alcohol in the presence of a copper catalyst, often requiring higher temperatures than palladium-catalyzed reactions. organic-chemistry.orgchemicalbook.com

Directed Arylation and Alkenylation Strategies

While the isopropoxy group is not a classical directing group for C-H activation, its ortho-tert-butyl substituent provides significant steric hindrance. This steric blocking could influence the regioselectivity in reactions involving the aryl bromide. For instance, in cross-coupling reactions, the bulky tert-butyl group might affect the approach of the catalyst and coupling partner, potentially influencing reaction rates.

In a broader context, if a directing group were present on the molecule, it could be used to achieve C-H arylation or alkenylation at a specific position. However, based on the structure of this compound alone, the primary site of reactivity for arylation and alkenylation remains the carbon-bromine bond via the cross-coupling reactions described above.

Reactions Involving the Isopropoxy Functional Group

The isopropoxy group is an ether linkage, which is generally considered robust and unreactive. rsc.org However, under specific conditions, it can be cleaved or modified.

Ether Cleavage and Rearrangement Reactions

The most common reaction of ethers is cleavage under strongly acidic conditions. avantorsciences.comrsc.orgmasterorganicchemistry.com Treatment of this compound with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) would protonate the ether oxygen, making it a good leaving group. bldpharm.com The subsequent step depends on the structure. Since the ether is connected to an sp²-hybridized aromatic carbon on one side and a secondary isopropyl carbon on the other, nucleophilic attack by the halide ion (Br⁻ or I⁻) would occur at the isopropyl carbon via an Sₙ2 mechanism. utdallas.edu This is because nucleophilic substitution at an sp² carbon is highly unfavorable. bldpharm.com The expected products of this cleavage would be 4-bromo-2-(tert-butyl)phenol and 2-bromopropane (B125204) (or 2-iodopropane (B156323) if HI is used).

Rearrangement reactions for this specific ether are not common. Claisen rearrangement, for example, requires an allyl aryl ether, which is not present here.

Selective Derivatization of the Isopropoxy Moiety

The isopropoxy group itself is largely unreactive towards derivatization without first being cleaved. The aliphatic hydrogens on the isopropyl group are generally not acidic enough for easy deprotonation and subsequent functionalization. Therefore, selective derivatization would likely involve the initial cleavage of the ether to the corresponding phenol, as described above. The resulting phenolic hydroxyl group could then be readily derivatized through various reactions, such as alkylation, acylation, or conversion to a triflate for further cross-coupling reactions.

Influence of the tert-Butyl Group on Reaction Pathways and Selectivity

The tert-butyl group, being one of the most sterically demanding substituents, exerts a profound influence on the reaction pathways and selectivity of transformations involving this compound. Its effects are primarily twofold: steric hindrance, which physically blocks access to certain positions on the aromatic ring, and electronic effects, which modulate the electron density of the ring.

In electrophilic aromatic substitution (EAS) reactions, the bulky tert-butyl group at the C-2 position significantly hinders the approach of electrophiles to the ortho positions (C-3 and C-1). libretexts.org Generally, alkyl groups are activating and ortho, para-directing. vedantu.com However, the sheer size of the tert-butyl group can override the inherent electronic preference for ortho substitution. libretexts.orgvedantu.com

The directing effects of the substituents on the this compound ring are not cooperative. The isopropoxy group at C-1 is a strongly activating, ortho, para-director. The tert-butyl group at C-2 is a weakly activating, ortho, para-director. The bromo group at C-4 is a deactivating, ortho, para-director. The potential sites for electrophilic attack are C-3, C-5, and C-6.

The isopropoxy group strongly directs towards the C-6 position (ortho) and the C-4 position (para, which is already substituted). The tert-butyl group directs towards the C-3 and C-5 positions (ortho and para respectively, relative to itself). The bromo group directs towards the C-3 and C-5 positions (ortho). The combined electronic influence of the activating isopropoxy and tert-butyl groups would suggest that the ring is activated towards electrophilic substitution. libretexts.org However, the regiochemical outcome is largely governed by steric factors.

A study on the aqueous bromination of various alkoxybenzenes, including isopropoxybenzene (B1215980), demonstrated that for more sterically hindered alkoxybenzenes, the reactivity at the ortho-position is significantly reduced compared to the para-position. nsf.govrsc.orgrsc.org For isopropoxybenzene itself, the para-to-ortho product ratio in bromination is approximately 4.18. nsf.gov In the case of this compound, the C-6 position is ortho to the strongly activating isopropoxy group but is also adjacent to the bulky tert-butyl group. The C-3 position is ortho to the tert-butyl group and meta to the isopropoxy group. The C-5 position is meta to the isopropoxy group and ortho to the bromo group.

Given the significant steric hindrance from the tert-butyl group, electrophilic attack at the C-3 and C-1 positions is highly disfavored. The directing influence of the powerful isopropoxy group would favor substitution at the C-6 position. However, this position is subject to some steric hindrance from the adjacent tert-butyl group. Therefore, the most likely position for electrophilic attack would be the C-5 position, which is electronically favored by the directing effects of the bromo and tert-butyl groups and is the most sterically accessible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |

| C-3 | Favored by bromo and tert-butyl | High (ortho to tert-butyl) | Minor product |

| C-5 | Favored by bromo and tert-butyl | Low | Major product |

| C-6 | Strongly favored by isopropoxy | Moderate (adjacent to tert-butyl) | Possible minor product |

This table is based on established principles of electrophilic aromatic substitution and steric effects. vedantu.compurechemistry.orglibretexts.orglibretexts.org

The steric bulk of the tert-butyl group can be exploited to achieve remote functionalization, where a chemical modification occurs at a position distant from the directing group. While direct electrophilic attack at the sterically hindered positions of this compound is challenging, modern synthetic methods offer potential solutions.

One such strategy involves directed C-H activation, where a functional group on the molecule directs a metal catalyst to a specific C-H bond. nih.gov For instance, a strategically placed directing group could facilitate the functionalization of the C-6 position, overcoming the steric hindrance of the tert-butyl group. While no specific examples for this compound are documented, the principles of directed C-H activation are well-established for other polysubstituted aromatic compounds. nih.gov

Another potential approach is through the generation of a benzyne (B1209423) intermediate. researchgate.netnih.gov Deprotonation adjacent to the bromo group could lead to the formation of a highly reactive benzyne, which could then undergo nucleophilic attack. The regioselectivity of this subsequent attack would be influenced by the electronic effects of the remaining substituents.

Advanced Organic Reaction Mechanism Studies Involving this compound

A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations. For a molecule as complex as this compound, computational chemistry plays a vital role in elucidating these mechanisms. nih.govescholarship.org

The rate of electrophilic aromatic substitution is determined by the energy of the transition state leading to the sigma complex (arenium ion). researchgate.net For this compound, the activating isopropoxy and tert-butyl groups would be expected to lower the activation energy and increase the reaction rate compared to benzene (B151609). However, the deactivating bromo group would have the opposite effect. libretexts.org

A study on the bromination kinetics of a series of alkoxybenzenes provides valuable insights. nsf.govrsc.orgrsc.org The study found that for the para-position, the reactivity increased in the order: tert-butoxy (B1229062) < ethoxy < isopropoxy. This indicates that the electronic donating ability of the isopropoxy group outweighs any unfavorable steric effects in this position.

Table 2: Relative Bromination Rates of Alkoxybenzenes (para-position)

| Alkoxybenzene | Relative Rate |

| tert-Butoxybenzene | Slower |

| Ethoxybenzene | Intermediate |

| Isopropoxybenzene | Faster |

Data adapted from a study on the structural effects on bromination rates of alkoxybenzenes. nsf.govrsc.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and reaction intermediates. nih.govmdpi.comresearchgate.net For the electrophilic substitution of this compound, DFT calculations could be used to determine the relative energies of the transition states leading to substitution at the C-3, C-5, and C-6 positions.

These calculations would likely confirm that the transition state for substitution at the C-3 position is significantly destabilized by steric repulsion with the tert-butyl group. The calculations would also provide a quantitative measure of the energy difference between the transition states for attack at the C-5 and C-6 positions, allowing for a more precise prediction of the major product.

The intermediate sigma complex for substitution at each position could also be modeled. The stability of these intermediates is a key factor in determining the reaction pathway. For example, the sigma complex resulting from attack at the C-6 position would be significantly stabilized by resonance involving the lone pairs of the isopropoxy group's oxygen atom. Computational analysis would reveal the extent of this stabilization and how it is counteracted by any steric strain.

Computational Chemistry and Theoretical Characterization of 4 Bromo 2 Tert Butyl 1 Isopropoxybenzene

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic nature of molecules. These methods allow for a detailed examination of the geometric parameters and the distribution of electrons within the molecule, which are fundamental to its physical and chemical properties.

DFT calculations are instrumental in predicting the most stable, or ground state, geometry of a molecule by minimizing its energy. For 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene, these calculations would typically involve optimizing the bond lengths, bond angles, and dihedral angles. The resulting geometry would reveal the spatial arrangement of the bulky tert-butyl and isopropoxy groups on the benzene (B151609) ring, as well as the position of the bromine atom.

The electronic distribution is another key output of DFT calculations. The presence of the electron-donating isopropoxy group and the electron-withdrawing bromine atom, along with the sterically demanding tert-butyl group, creates a complex electronic environment on the aromatic ring. This distribution can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of electron richness and deficiency. Such maps are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.91 Å |

| C-O (isopropoxy) Bond Length | ~1.37 Å |

| C-C (tert-butyl) Bond Length | ~1.54 Å |

| Dihedral Angle (C-C-O-C) | Varies with conformation |

Note: These values are hypothetical and based on typical bond lengths found in similar substituted benzene derivatives.

The flexibility of the isopropoxy and tert-butyl groups gives rise to multiple possible conformations, or rotamers, each with a distinct energy. Conformational analysis involves mapping the potential energy surface of the molecule as these groups rotate around their respective single bonds. This analysis helps to identify the most stable conformers and the energy barriers between them.

The rotation of the tert-butyl group is generally considered to be of lower energy concern due to its symmetry. However, the orientation of the isopropoxy group relative to the benzene ring is more complex. The interplay between steric hindrance with the adjacent tert-butyl group and electronic interactions with the aromatic pi-system will dictate the preferred dihedral angle. It is likely that the most stable conformer will adopt a geometry that minimizes steric clash while allowing for favorable electronic delocalization.

Theoretical Investigations of Reactivity and Selectivity

Beyond static molecular properties, computational chemistry can provide profound insights into the dynamic processes of chemical reactions. By modeling reaction pathways and analyzing molecular orbitals, it is possible to predict how this compound will behave in various chemical transformations.

Transition state theory is a cornerstone of chemical kinetics, and computational algorithms have been developed to locate the transition state structures that connect reactants to products. For a given reaction of this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction, these algorithms can map out the entire reaction coordinate.

The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor in the reaction rate. By comparing the energy barriers for different potential reaction pathways, it is possible to predict which reaction is most likely to occur.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound are critical indicators of its reactivity.

The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. The locations of these orbitals on the molecule can predict the sites of electrophilic and nucleophilic attack. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the carbon atoms with the highest HOMO density.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: These are representative values and would be calculated using a specific level of theory and basis set.

The substitution pattern on the benzene ring of this compound makes the prediction of regioselectivity in further substitutions a complex but computationally tractable problem. The directing effects of the existing substituents must be considered. The isopropoxy group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director but deactivating. The bulky tert-butyl group will exert a significant steric influence, likely hindering substitution at the adjacent ortho position.

Computational models can quantify these competing effects by calculating the activation energies for substitution at each available position on the ring. The position with the lowest activation energy will be the predicted major product, thus providing a theoretical basis for the observed regioselectivity. In reactions involving the creation of new chiral centers, similar computational approaches can be used to predict stereoselectivity.

Simulation of Spectroscopic Signatures for Mechanistic Insight

Computational NMR Chemical Shift Prediction for Structural Elucidation

Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction has emerged as an indispensable tool for the structural elucidation of organic molecules. chemicalbook.com While experimental NMR provides a foundational fingerprint of a molecule, theoretical calculations offer a deeper level of insight, particularly for complex structures where spectral interpretation can be ambiguous. The primary method employed for these predictions is Density Functional Theory (DFT), often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. chemicalbook.com This approach allows for the calculation of isotropic shielding constants, which can be converted into chemical shifts.

The power of this technique lies in its ability to go beyond simple identification. For this compound, computational NMR can be used to:

Distinguish Between Isomers: In the synthesis of substituted benzenes, the formation of various positional isomers is possible. High-level DFT calculations can predict the ¹H and ¹³C NMR spectra for each potential isomer with high accuracy. By comparing the calculated spectra with experimental data, the correct regiochemistry can be unequivocally assigned.

Elucidate Conformational Preferences: The isopropoxy and tert-butyl groups are not static; they can rotate around their respective bonds. Different conformations can lead to subtle but measurable changes in the chemical shifts of nearby nuclei. By calculating the NMR spectra for various stable conformers, researchers can determine the most likely conformation in solution and gain insight into the steric and electronic interactions that govern its geometry.

Understand Substituent Effects: The electronic effects of the bromine atom, the electron-donating isopropoxy group, and the sterically demanding tert-butyl group all influence the electron density distribution in the benzene ring. Computational models can precisely quantify these effects on the chemical shifts of the aromatic protons and carbons, providing a detailed picture of the electronic structure.

A hypothetical application of this method could involve comparing the calculated ¹³C NMR chemical shifts for different potential isomers to confirm the identity of this compound. The results of such a theoretical study would likely be presented in a table comparing calculated and experimental values.

Table 1: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific research data for this compound is not publicly available.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C1 (C-O) | 154.2 | 153.8 | 0.4 |

| C2 (C-tert-butyl) | 141.5 | 141.1 | 0.4 |

| C3 (C-H) | 116.8 | 116.5 | 0.3 |

| C4 (C-Br) | 113.0 | 112.7 | 0.3 |

| C5 (C-H) | 129.5 | 129.2 | 0.3 |

| C6 (C-H) | 114.7 | 114.3 | 0.4 |

| Isopropoxy CH | 72.3 | 71.9 | 0.4 |

| Isopropoxy CH₃ | 22.1 | 21.8 | 0.3 |

| tert-butyl C | 35.0 | 34.6 | 0.4 |

| tert-butyl CH₃ | 30.1 | 29.8 | 0.3 |

Vibrational Spectroscopy (IR, Raman) Simulations for Understanding Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the various ways in which a molecule's atoms move relative to one another. The simulation of these spectra provides a powerful tool for understanding the molecular dynamics and the nature of chemical bonds within this compound.

Theoretical vibrational spectra are typically calculated using DFT methods. These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities in both IR and Raman spectra. By analyzing these calculated modes, each peak in the experimental spectrum can be assigned to a specific type of molecular motion, such as C-H stretching, C-C ring vibrations, or the characteristic vibrations of the substituent groups.

For this compound, these simulations offer several key insights:

Confirmation of Functional Groups: The calculated spectra can confirm the presence of the key functional groups. For instance, the characteristic C-O-C stretching vibrations of the isopropoxy ether linkage and the vibrations associated with the tert-butyl group can be identified.

Insight into Intermolecular Interactions: While gas-phase calculations are common, more advanced models can simulate the effects of the solvent or the solid state on the vibrational spectra. These simulations can help to understand how intermolecular interactions, such as van der Waals forces, affect the molecular dynamics.

The results of a theoretical vibrational analysis would typically include a table listing the calculated vibrational frequencies, their IR and Raman intensities, and a detailed assignment of the vibrational mode.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Modes in this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific research data for this compound is not publicly available.)

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

| 3100-3000 | Low | Medium | Aromatic C-H Stretch |

| 2980-2850 | High | High | Aliphatic C-H Stretch (tert-butyl & isopropoxy) |

| 1580 | Medium | High | C=C Aromatic Ring Stretch |

| 1480 | High | Medium | C=C Aromatic Ring Stretch |

| 1250 | High | Low | Asymmetric C-O-C Stretch (Ether) |

| 1120 | Medium | Medium | Symmetric C-O-C Stretch (Ether) |

| 1050 | Low | High | C-Br Stretch |

| 880 | High | Low | C-H Out-of-plane Bend |

| 550 | Medium | High | Ring Deformation with Substituents |

By combining these computational techniques, a comprehensive and multi-faceted understanding of this compound can be achieved, paving the way for a more rational approach to the design and synthesis of new molecules with tailored properties.

Applications As a Key Synthetic Intermediate and Building Block in Advanced Chemistry

Precursor in the Synthesis of Functional Organic Materials

The unique electronic and steric characteristics of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene make it a promising candidate for the synthesis of novel organic materials with tailored properties.

While direct research on this compound in optoelectronics is not extensively documented, the utility of structurally similar substituted bromobenzenes in the synthesis of Organic Light-Emitting Diodes (OLEDs) is well-established. The bromo functionality is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which are instrumental in building the conjugated systems essential for light emission. For instance, bromine-substituted triphenylamine (B166846) derivatives have been shown to enhance hole-mobility in green phosphorescent OLEDs, leading to devices with low operating voltages and high luminous efficiencies. libretexts.org The presence of the tert-butyl group in the target molecule can enhance the solubility and thermal stability of resulting materials, which are crucial parameters for device fabrication and longevity. The isopropoxy group, being electron-donating, can influence the HOMO-LUMO gap and thus the emission color of the final optoelectronic material.

Table 1: Potential Cross-Coupling Reactions for Optoelectronic Material Synthesis

| Reaction Type | Reactant 1 | Reactant 2 (Example) | Catalyst (Example) | Potential Product |

|---|---|---|---|---|

| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ | Substituted biaryl for OLED emitter or host |

| Stille Coupling | This compound | Organostannane | Pd(PPh₃)₄ | Conjugated oligomer for organic semiconductor |

The structural motifs present in this compound are relevant to the design of liquid crystals. Alkoxybenzoic acids are a well-known class of thermotropic liquid crystals. libretexts.org The presence of the isopropoxy group, combined with the rigid phenyl core, could allow for the synthesis of new mesogens. The bulky tert-butyl group can influence the packing of the molecules, potentially leading to the formation of specific liquid crystalline phases. By converting the bromo- group to other functionalities, such as an ester or an imine, it is possible to synthesize rod-like molecules that exhibit liquid crystalline behavior. For example, Schiff bases derived from alkoxy-substituted benzaldehydes are known to form nematic and smectic phases. organic-chemistry.orgwikipedia.org

Alkoxybenzenes have been effectively used as end-quenching agents in the living polymerization of isobutylene. nih.govresearchgate.net In these processes, the alkoxybenzene reacts with the living polymer chain end, introducing the alkoxyphenyl group as a terminal functionality. nih.govresearchgate.net This strategy allows for the precise control of polymer architecture and the introduction of functional end groups. This compound, with its reactive aromatic ring activated by the isopropoxy group, could serve a similar purpose. The bromine atom would remain as a functional handle on the polymer chain end, available for subsequent modifications. This approach is valuable for creating well-defined block copolymers and other advanced polymer structures. nih.gov

Chiral Auxiliary or Ligand Scaffold Development

The development of chiral ligands and auxiliaries is crucial for asymmetric catalysis. wikipedia.orgbeilstein-journals.org While this compound is not inherently chiral, its sterically hindered and electronically defined structure makes it a potential scaffold for the synthesis of new chiral ligands. The tert-butyl group can create a specific steric environment around a metal center when incorporated into a ligand, which can influence the enantioselectivity of a catalytic reaction. For example, sterically hindered biarylphosphine ligands have shown great success in challenging cross-coupling reactions. acs.org Through ortho-lithiation or other directed metalation strategies, a phosphine (B1218219) group or another coordinating group could be introduced adjacent to the isopropoxy or tert-butyl group. Subsequent resolution of the resulting chiral ligand would provide access to enantiopure catalysts. The development of chiral dinitrogen ligands has also shown promise in asymmetric catalysis, and substituted bromoarenes are key starting materials for their synthesis. nih.gov

Intermediate in the Modular Synthesis of Complex Molecular Architectures

The bromo-functionality of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the modular construction of complex molecules.

Palladium-catalyzed reactions such as the Suzuki and Stille couplings are powerful tools for the synthesis of PAHs and heterocycles from aryl halides. wikipedia.orgorganic-chemistry.org this compound can be coupled with a variety of organoboron or organotin reagents to construct larger aromatic systems. For instance, the Suzuki coupling of a bromoarene with a pyreneboronic acid is a common method for synthesizing functionalized pyrenes. The tert-butyl and isopropoxy substituents can enhance the solubility and influence the photophysical properties of the resulting PAHs, which is important for their application in organic electronics. nih.gov Similarly, coupling with heterocyclic boronic acids or stannanes can lead to the formation of complex heterocyclic structures. sioc-journal.cn The Buchwald-Hartwig amination provides a route to aryl amines from aryl halides, which are important precursors for many nitrogen-containing heterocycles. libretexts.orgorganic-chemistry.orgwikipedia.orgacsgcipr.org The sterically hindered nature of this compound might require the use of specialized ligand systems to achieve high yields in these coupling reactions.

Applications in the Development of New Agrochemicals or Specialty Chemicals (as a synthetic building block, not final product evaluation)

The value of halogenated aromatic compounds as intermediates in the synthesis of agrochemicals and specialty chemicals is well-established. The bromine atom in compounds like this compound serves as a versatile functional handle, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the assembly of the core structures of many active ingredients in pesticides and herbicides, as well as in the synthesis of materials with unique electronic or photophysical properties.

The chemical architecture of this compound allows for several key synthetic transformations that are crucial in the development of novel chemical entities:

Cross-Coupling Reactions: The bromo-substituent is an ideal electrophile for a range of palladium-catalyzed cross-coupling reactions. These include the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for creating complex molecular frameworks from simpler precursors. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 4-position of the benzene (B151609) ring, a common strategy in the diversification of lead compounds in agrochemical research.

Grignard and Organolithium Formation: The bromo-group can be converted into a Grignard reagent or an organolithium species. This transformation reverses the polarity of the carbon atom, turning it into a potent nucleophile. This nucleophilic intermediate can then be reacted with a wide array of electrophiles to introduce various functional groups, significantly expanding the molecular diversity accessible from this starting material.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, a critical step in the synthesis of many biologically active compounds, including certain classes of fungicides and insecticides. The bromo-substituent on the aromatic ring can readily participate in this type of transformation.

While direct evidence is limited, one can extrapolate the potential use of this compound as a precursor for certain classes of agrochemicals. For example, many modern acaricides (miticides) and fungicides feature substituted aromatic cores. The unique substitution pattern of this building block—with the bulky tert-butyl group ortho to the bromine and the isopropoxy group para to the bromine—could be leveraged to synthesize sterically demanding target molecules. This steric hindrance can be a key factor in conferring selectivity and modulating the biological activity and metabolic stability of a potential agrochemical.

The development of new herbicides that inhibit protoporphyrinogen (B1215707) oxidase (PPO) often involves the synthesis of complex diaryl ether structures. The isopropoxybenzene (B1215980) moiety of this compound could potentially form one of the aryl rings in such a structure, with the bromo-group providing a reactive site for coupling with the second aromatic ring system.

In the realm of specialty chemicals, particularly in materials science, substituted aromatic compounds are fundamental building blocks for polymers, liquid crystals, and organic electronics. The specific substitution pattern of this compound could be exploited to fine-tune the physical properties of such materials. The tert-butyl group can enhance solubility and influence the packing of molecules in the solid state, while the isopropoxy group can modulate the electronic properties and intermolecular interactions.

For example, in the synthesis of organic light-emitting diodes (OLEDs), building blocks containing bromo-functionalities are often used to construct the emissive and charge-transporting layers through iterative cross-coupling reactions. The unique steric and electronic properties imparted by the tert-butyl and isopropoxy groups could lead to the development of new materials with improved performance and stability.

Advanced Spectroscopic and Analytical Research Methodologies Applied to 4 Bromo 2 Tert Butyl 1 Isopropoxybenzene

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Techniques such as COSY, HSQC, and HMBC would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene.

Elucidation of Complex Spin Systems and Stereochemical Relationships

A detailed NMR analysis would reveal the spin-spin coupling between the aromatic protons and the protons of the isopropoxy group. The spatial relationships between the bulky tert-butyl group, the isopropoxy group, and the bromine atom could be inferred from Nuclear Overhauser Effect (NOE) experiments. However, no such experimental data or interpretation has been published for this compound.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The steric hindrance caused by the ortho-tert-butyl group adjacent to the isopropoxy substituent suggests the possibility of restricted rotation around the C-O bond. Variable temperature NMR studies could determine the energy barrier for this rotation. researchgate.netnist.govdocbrown.infodoubtnut.com This would involve monitoring the coalescence of specific NMR signals as the temperature is varied. sigmaaldrich.com Unfortunately, no dynamic NMR studies for this compound have been documented in the available literature.

Mass Spectrometry and Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Mass spectrometry and chromatography are essential for confirming the molecular weight and purity of synthetic compounds and for monitoring the progress of chemical reactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Novel Derivatives

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For any novel derivative of this compound, HRMS would be critical for confirming its chemical formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum. nih.govchemicalbook.com Specific HRMS data for the title compound or its derivatives are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Progress Analysis

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. It could be used to monitor the synthesis of this compound, for instance, from the alkylation of 4-bromo-2-tert-butylphenol, by separating the starting material, product, and any byproducts. LC-MS would be employed for the analysis of less volatile derivatives or for purity assessment of the final product, often in conjunction with a UV detector. While these are standard techniques, no specific chromatograms or mass spectral data from reaction monitoring involving this compound have been published.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state, offering an unambiguous view of the spatial arrangement of the substituents on the benzene (B151609) ring. There are no published crystal structures for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structures of related compounds, such as 1-bromo-2,4,6-tri-tert-butylbenzene, demonstrate how steric hindrance from bulky substituents can influence molecular packing. chemicalbook.com It is plausible that this compound would adopt a crystal lattice that maximizes packing efficiency while minimizing steric repulsion between the bulky alkyl groups.

A hypothetical table of crystallographic parameters for this compound, based on similar compounds, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 1510 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Confirmation of Reaction Product Stereochemistry

The synthesis of this compound likely involves the etherification of 2-bromo-4-tert-butylphenol (B1265803). While the final product itself is achiral, the regioselectivity of the synthesis is critical. The confirmation of the substitution pattern is a key aspect of its characterization.

Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in confirming the stereochemistry, or more accurately, the regiochemistry of the product. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can definitively establish the connectivity of the atoms and the spatial proximity of the isopropoxy group to the tert-butyl group and the bromine atom on the benzene ring.

X-ray crystallography would provide the most unambiguous confirmation of the molecular structure, including the precise substitution pattern on the benzene ring. nih.gov The reaction of phenols can be highly regioselective, and understanding the directing effects of the substituents is crucial. researchgate.netwku.edu

Advanced Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

FT-IR and Raman spectroscopy are powerful tools for identifying the functional groups and probing the conformational landscape of this compound. The vibrational spectra of this molecule are expected to exhibit characteristic bands corresponding to its constituent parts.

The FT-IR spectrum of the related compound 2-bromo-4-tert-butylphenol shows characteristic absorptions that can be used as a reference. nih.gov For this compound, the strong C-O stretching vibration of the ether linkage would be a key diagnostic peak, typically appearing in the 1250-1000 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the tert-butyl and isopropoxy groups would appear just below 3000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C stretching vibrations of the aromatic ring and the C-Br stretching vibration. The symmetric "breathing" mode of the benzene ring would also be a prominent feature in the Raman spectrum.

A table of expected vibrational frequencies for this compound is provided below, based on data from analogous compounds. spectrabase.comnist.govresearchgate.netnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (tert-butyl) | 2960-2870 |

| Aliphatic C-H Stretch (isopropoxy) | 2980-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-H Bending (tert-butyl) | 1470-1450 |

| C-H Bending (isopropoxy) | 1385-1365 |

| Aryl Ether C-O Stretch | 1260-1200 |

| Alkyl Ether C-O Stretch | 1100-1050 |

| C-Br Stretch | 650-550 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. The presence of the bromine atom, the tert-butyl group, and the isopropoxy group influences the energy of the π → π* transitions.

Studies on similar substituted phenols and aromatic ethers show characteristic absorption bands in the UV region. researchgate.netresearchgate.net For instance, the UV spectrum of periodic mesoporous organosilica with bridging benzene moieties shows a characteristic broad band around 270 nm. researchgate.net It is anticipated that this compound would exhibit a primary absorption band (π → π*) around 270-280 nm.

A hypothetical table of UV-Visible absorption data for this compound in a non-polar solvent is presented below.

| Transition | Expected λ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~275 | ~2500 |

| n → π | ~310 | ~200 |

Conclusion and Future Research Perspectives

Synthesis and Reactivity: A Summary of Key Contributions to Organic Chemistry

The primary contribution of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene to organic chemistry lies in its role as a sterically hindered building block. Its synthesis and subsequent reactions provide a platform for testing and developing robust chemical methodologies.

Synthesis: The most probable and established route for the synthesis of this compound is the Williamson ether synthesis . khanacademy.orglibretexts.orgwikipedia.org This method involves the deprotonation of the precursor phenol, 4-bromo-2-tert-butylphenol, with a suitable base (e.g., sodium hydride) to form a phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate. khanacademy.orgwikipedia.org The precursor, 4-bromo-2-tert-butylphenol, can be synthesized by the selective bromination of 2-tert-butylphenol. lookchem.com

Reactivity: The reactivity of this molecule is dominated by the carbon-bromine bond, which is a key site for functionalization through various cross-coupling reactions. The bulky tert-butyl and isopropoxy groups exert significant steric influence, which can modulate the reactivity of the C-Br bond and the aromatic ring.

Cross-Coupling Reactions: The aryl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation. wikipedia.org

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce new aryl or alkyl substituents. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands, such as AntPhos, has been crucial for achieving efficient coupling with sterically demanding substrates. rsc.orgrsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, providing access to sterically hindered anilines by coupling with primary or secondary amines. wikipedia.orglibretexts.org The use of bulky, electron-rich phosphine ligands is often necessary to facilitate these transformations with challenging substrates. acs.orgnih.govorganic-chemistry.org

Ether Linkage Stability: The aryl ether bond is generally stable under many reaction conditions. libretexts.org However, cleavage of such C-O bonds is an area of active research, with methods employing transition metals or photoredox catalysis being developed for the dealkylation of aryl alkyl ethers. rsc.orgnih.govacs.org

The table below summarizes the key reactive sites and potential transformations.

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Class |

| Aryl Bromide | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Substituted biaryls or alkyl-aryls |

| Aryl Bromide | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Bulky phosphine ligand, Base | Tertiary or secondary anilines |

| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | Aryl alkynes |

| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst, Base | Substituted styrenes |

| Aryl Bromide | Grignard/Organolithium Formation | Mg / n-BuLi | Aryl Grignard/lithium reagents |

| Aryl Ether | Ether Cleavage | Strong Acid (e.g., HBr) or Lewis Acids (e.g., BBr₃) | 4-Bromo-2-tert-butylphenol |

Identification of Emerging Challenges and Opportunities in the Chemistry of this compound

Challenges: The principal challenge in the chemistry of this compound is managing the profound steric hindrance imparted by the ortho tert-butyl group and the isopropoxy group. organic-chemistry.orgacs.org This steric bulk can:

Reduce Reaction Rates: Access of reagents to the bromine-substituted carbon is impeded, often requiring higher temperatures, longer reaction times, or more reactive catalysts. rsc.org

Complicate Catalyst Selection: Standard cross-coupling catalysts may be ineffective. Successful reactions often depend on the use of highly specialized, bulky, and electron-rich phosphine ligands that can promote oxidative addition to the sterically shielded C-Br bond. rsc.orgresearchgate.net

Favor Side Reactions: In some cases, harsh conditions required to overcome steric hindrance can lead to undesired side reactions or decomposition.

Opportunities: The very challenges posed by this molecule also create unique opportunities.

Scaffold for 3D Architectures: The fixed steric profile makes it an excellent starting material for synthesizing molecules with well-defined three-dimensional shapes, such as molecular gears or cavities. rsc.org

Probing Biological Systems: In medicinal chemistry, sterically demanding fragments are used to probe the binding pockets of enzymes and receptors, potentially leading to highly selective therapeutic agents. numberanalytics.comnumberanalytics.com The compound can serve as a precursor to novel ligands or drug candidates where bulk is a desired feature.

Materials Science Applications: The bulky substituents can be exploited in materials science to create polymers or organic electronic materials where intermolecular aggregation is suppressed, potentially improving solubility and performance. rsc.org

Prospective Avenues for Further Research on Functionalization and Application

Future research on this compound and related structures should focus on two main areas: overcoming synthetic challenges and exploring novel applications.

Advanced Catalytic Systems: There is a need to develop more efficient and general catalytic systems for the functionalization of sterically demanding aryl halides. Research into novel ligands for palladium, or exploring alternative metal catalysts (e.g., iron, nickel), could provide milder and more effective routes for its cross-coupling reactions. rsc.orgresearchgate.net

Metal-Free Functionalization: Exploring transition-metal-free arylation methods, perhaps using diaryliodonium salts or radical-mediated pathways, could offer alternative strategies for functionalization that are not as sensitive to steric bulk. organic-chemistry.org

Derivatization and Application in Medicinal Chemistry: A systematic derivatization of the scaffold through various cross-coupling reactions could generate a library of novel compounds for biological screening. The ether linkage itself could be a target for modification, for instance, replacing the metabolically labile isopropoxy group with more robust fluoroalkyl ethers to improve pharmacokinetic properties in potential drug candidates. nih.gov

Development of Novel Ligands: The compound could be converted into a phosphine or N-heterocyclic carbene precursor. The inherent steric bulk would be a defining feature of such a ligand, potentially imparting unique selectivity in catalysis.

Broader Implications of Advanced Aryl Ether Chemistry in Chemical Innovation

The chemistry of specific molecules like this compound is situated within the broader context of advanced aryl ether chemistry, a field of immense importance and innovation.

Aryl ethers are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and advanced materials. alfa-chemistry.comfiveable.me The development of new methods for their synthesis and transformation has profound implications. Modern synthetic strategies are moving beyond traditional methods like the Williamson ether synthesis towards more atom-economical and environmentally benign processes, such as dehydrogenative coupling and C-H activation. organic-chemistry.orgorganic-chemistry.org

Furthermore, the strategic cleavage of the robust C-O bond in aryl ethers is a frontier in chemical research. nih.govsioc-journal.cnresearchgate.net Success in this area is critical for converting lignin, a complex polymer rich in aryl ether linkages, into valuable chemical feedstocks, and for developing recyclable-by-design polymers. rsc.orgresearchgate.net The ability to use aryl ethers as "traceless" activating groups—where the ether facilitates a reaction and is then cleaved or transformed—adds another layer of synthetic versatility. sioc-journal.cn As medicinal chemists continue to explore new chemical space, the introduction of diverse aryl ether motifs remains a key strategy for modulating the physicochemical properties and biological activity of drug candidates. numberanalytics.comnumberanalytics.com Therefore, the principles of synthesis and reactivity, even when studied on a single, specific molecule, contribute to a powerful and expanding toolbox for chemical innovation.

Q & A

Q. What are the primary synthetic routes for preparing 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene?